8-Chloro-7-iodo-[1,2,4]triazolo[4,3-a]pyridine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
8-Chloro-7-iodo-1,2,4-Triazolo[4,3-a]pyridine is a heterocyclic compound that belongs to the triazolopyridine family This compound is characterized by the presence of chlorine and iodine atoms attached to a triazolo[4,3-a]pyridine core
Vorbereitungsmethoden
The synthesis of 8-chloro-7-iodo-1,2,4-Triazolo[4,3-a]pyridine typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the cyclization of appropriate hydrazine derivatives with pyridine carboxylic acids, followed by halogenation reactions to introduce the chlorine and iodine atoms. Industrial production methods may involve optimization of reaction conditions such as temperature, solvent choice, and catalysts to achieve higher yields and purity.
Analyse Chemischer Reaktionen
8-Chloro-7-iodo-1,2,4-Triazolo[4,3-a]pyridine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine and iodine atoms can be replaced by other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can participate in redox reactions, leading to the formation of different oxidation states.
Coupling Reactions: It can undergo coupling reactions with other aromatic compounds to form more complex structures.
Common reagents used in these reactions include halogenating agents, reducing agents, and coupling catalysts. The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
8-Chloro-7-iodo-1,2,4-Triazolo[4,3-a]pyridine has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the development of new materials with specific chemical properties.
Wirkmechanismus
The mechanism of action of 8-chloro-7-iodo-1,2,4-Triazolo[4,3-a]pyridine involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of chlorine and iodine atoms can influence its binding affinity and specificity. The compound may modulate biological pathways by inhibiting or activating key enzymes, leading to various physiological effects.
Vergleich Mit ähnlichen Verbindungen
Similar compounds to 8-chloro-7-iodo-1,2,4-Triazolo[4,3-a]pyridine include other halogenated triazolopyridines, such as:
- 8-Chloro-1,2,4-Triazolo[4,3-a]pyridine
- 7-Iodo-1,2,4-Triazolo[4,3-a]pyridine
- 8-Bromo-7-iodo-1,2,4-Triazolo[4,3-a]pyridine
These compounds share similar core structures but differ in their halogenation patterns, which can lead to variations in their chemical reactivity and biological activities. The unique combination of chlorine and iodine in 8-chloro-7-iodo-1,2,4-Triazolo[4,3-a]pyridine makes it distinct and potentially more versatile in certain applications.
Eigenschaften
Molekularformel |
C6H3ClIN3 |
---|---|
Molekulargewicht |
279.46 g/mol |
IUPAC-Name |
8-chloro-7-iodo-[1,2,4]triazolo[4,3-a]pyridine |
InChI |
InChI=1S/C6H3ClIN3/c7-5-4(8)1-2-11-3-9-10-6(5)11/h1-3H |
InChI-Schlüssel |
VXZZHMJWIQHXFU-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CN2C=NN=C2C(=C1I)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.